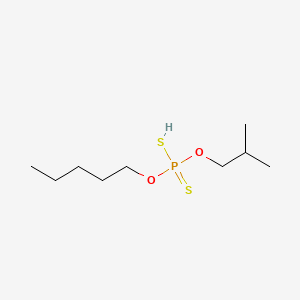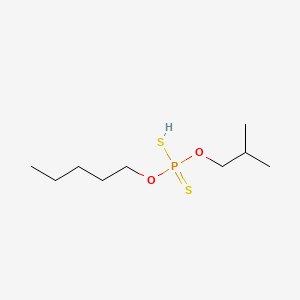
N-Phenylphosphoric triamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Phenylphosphoric triamide is an organic compound with the molecular formula C6H10N3OP. It is a derivative of phosphoric triamide where one of the nitrogen atoms is bonded to a phenyl group. This compound is of significant interest due to its applications in various fields, including agriculture, medicine, and industrial chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-Phenylphosphoric triamide can be synthesized through several methods. One common approach involves the reaction of phenylamine (aniline) with phosphorus oxychloride (POCl3) in the presence of a base such as triethylamine. The reaction typically proceeds under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often incorporating advanced purification techniques such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
N-Phenylphosphoric triamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The phenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions include various phosphoric acid derivatives, amines, and substituted phenyl compounds .
Applications De Recherche Scientifique
N-Phenylphosphoric triamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in enzyme regulation.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals
Mécanisme D'action
The mechanism of action of N-Phenylphosphoric triamide involves its interaction with specific molecular targets, such as enzymes. It acts as an inhibitor by binding to the active site of the enzyme, thereby preventing the enzyme from catalyzing its substrate. This inhibition can regulate various biochemical pathways, making it useful in both agricultural and medical applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Butylphosphoric triamide
- N-Isonicotinyl phosphoric triamide
- N-Nicotinyl phosphoric triamide
Uniqueness
N-Phenylphosphoric triamide is unique due to its phenyl group, which imparts distinct chemical properties and reactivity compared to other phosphoric triamides. This uniqueness makes it particularly valuable in specific applications, such as enzyme inhibition and industrial processes .
Propriétés
Numéro CAS |
40249-62-5 |
|---|---|
Formule moléculaire |
C6H10N3OP |
Poids moléculaire |
171.14 g/mol |
Nom IUPAC |
N-diaminophosphorylaniline |
InChI |
InChI=1S/C6H10N3OP/c7-11(8,10)9-6-4-2-1-3-5-6/h1-5H,(H5,7,8,9,10) |
Clé InChI |
OMPVAQNHVHNJEC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NP(=O)(N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5-[(2R)-2-Aminopropyl]-1-[3-(benzoyloxy)propyl]-2,3-dihydro-1H-indole-7-carbonitrile (2R,3R)-2,3-dihydroxybutanedioate](/img/structure/B12812129.png)









